An In-depth Technical Guide to t-Butyl-L-aspartyl-L-proline: Synthesis, Characterization, and Applications
An In-depth Technical Guide to t-Butyl-L-aspartyl-L-proline: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern drug discovery and peptide chemistry, dipeptides serve as fundamental building blocks for constructing complex therapeutic molecules. Their intrinsic properties, such as improved stability and cell permeability compared to single amino acids, make them valuable assets in peptidomimetic design and prodrug strategies. This guide provides a comprehensive technical overview of a specific dipeptide, t-Butyl-L-aspartyl-L-proline, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, analytical characterization, and potential applications, offering field-proven insights to facilitate its effective utilization in research and development.
Physicochemical Properties of t-Butyl-L-aspartyl-L-proline
A thorough understanding of a molecule's physicochemical properties is paramount for its successful application. The introduction of a tert-butyl ester on the aspartic acid residue significantly alters its characteristics compared to the parent dipeptide, L-aspartyl-L-proline.
| Property | Value | Source(s) |
| Molecular Weight | 286.32 g/mol | [1] |
| Molecular Formula | C13H22N2O5 | [1] |
| CAS Number | 64642-65-5 | [1] |
| Melting Point | 96-105 °C | [1] |
| Solubility | Soluble in DMF and Water | [1] |
The tert-butyl group is a lipophilic moiety that can enhance the molecule's ability to cross cellular membranes, a desirable trait in drug design. Furthermore, it serves as a protecting group for the carboxylic acid of the aspartate residue, preventing its participation in undesired side reactions during chemical synthesis. This protective role is crucial in the stepwise construction of larger peptides.
Synthesis of t-Butyl-L-aspartyl-L-proline
The synthesis of t-Butyl-L-aspartyl-L-proline is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of an amide bond between the carboxyl group of a protected L-aspartic acid derivative and the amino group of a protected L-proline derivative. The choice of protecting groups and coupling reagents is critical to ensure a high yield and purity of the final product.
Strategic Considerations for Synthesis
The synthetic strategy hinges on the orthogonal protection of the functional groups of the constituent amino acids. For the L-aspartic acid moiety, the α-amino group must be temporarily protected, while the β-carboxylic acid is protected as a tert-butyl ester. For the L-proline moiety, the carboxylic acid group must be protected, often as a methyl or benzyl ester, which can be selectively removed at the end of the synthesis.
A common approach involves the use of a base-labile protecting group for the α-amino group of aspartic acid, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, and an acid-labile tert-butyl group for the side-chain carboxyl group. The proline's carboxyl group can be protected with a group that is removable under conditions that do not affect the tert-butyl ester, for example, through hydrogenolysis if a benzyl ester is used.
Proposed Synthetic Workflow
The following is a detailed, step-by-step methodology for the synthesis of t-Butyl-L-aspartyl-L-proline.
Caption: Proposed solution-phase synthesis workflow for t-Butyl-L-aspartyl-L-proline.
Experimental Protocol:
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Peptide Coupling:
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Dissolve Fmoc-L-Asp(OtBu)-OH (1 equivalent) in N,N-Dimethylformamide (DMF).
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Add H-Pro-OBzl·HCl (1 equivalent) and a base such as Diisopropylethylamine (DIPEA) (2 equivalents) to neutralize the hydrochloride salt.
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Add a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1 equivalent).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, perform an aqueous workup to remove water-soluble byproducts. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Fmoc Deprotection:
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Dissolve the crude protected dipeptide in a solution of 20% piperidine in DMF.
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Stir at room temperature for 30 minutes.
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Remove the solvent under vacuum to obtain the N-terminally deprotected dipeptide.
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-
Final Deprotection (Hydrogenolysis):
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Dissolve the resulting dipeptide in methanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.
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Filter the reaction mixture through Celite to remove the catalyst.
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Evaporate the solvent to yield the final product, t-Butyl-L-aspartyl-L-proline.
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Purification:
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The crude product can be purified by flash column chromatography on silica gel or by preparative reverse-phase HPLC to achieve high purity.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized dipeptide. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of peptides.[2] A reverse-phase HPLC method is typically used for t-Butyl-L-aspartyl-L-proline.
Typical HPLC Conditions:
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 214 nm and 280 nm
The retention time of the dipeptide will depend on the specific gradient and column used. The purity is determined by integrating the peak area of the main product relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[2] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
Expected Mass Spectrometry Results:
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Electrospray Ionization (ESI) in Positive Mode:
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[M+H]⁺: 287.1550 (calculated for C13H23N2O5⁺)
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[M+Na]⁺: 309.1369 (calculated for C13H22N2O5Na⁺)
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Electrospray Ionization (ESI) in Negative Mode:
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[M-H]⁻: 285.1405 (calculated for C13H21N2O5⁻)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the chiral centers. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
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A singlet integrating to 9 protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group.
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Multiplets in the region of 1.8-2.2 ppm and 3.5-3.8 ppm corresponding to the proline ring protons.
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A multiplet around 2.5-2.8 ppm for the β-protons of the aspartate residue.
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A multiplet around 4.2-4.5 ppm for the α-protons of both the aspartate and proline residues.
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A broad signal corresponding to the amide proton.
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A signal for the free amine protons (if not protonated).
Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
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A signal around 28 ppm for the methyl carbons of the tert-butyl group.
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A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
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Signals corresponding to the proline ring carbons.
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Signals for the α- and β-carbons of the aspartate residue.
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Signals in the downfield region (around 170-175 ppm) for the two carbonyl carbons (amide and carboxylic acid).
Applications in Drug Development and Research
The unique structure of t-Butyl-L-aspartyl-L-proline makes it a valuable tool in several areas of drug development and biochemical research.
Peptide Synthesis
As a dipeptide building block, it can be incorporated into larger peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butyl group on the aspartate side chain provides orthogonal protection, which is stable to the basic conditions used for Fmoc deprotection in SPPS.[3] This allows for the selective deprotection of the N-terminal Fmoc group for chain elongation without affecting the side-chain protection.
Caption: Incorporation of a protected dipeptide in Solid-Phase Peptide Synthesis (SPPS).
Prodrug Design
The tert-butyl ester can function as a prodrug moiety. In vivo, it can be hydrolyzed by esterases to release the free carboxylic acid, which may be the active form of the drug. This strategy can be employed to improve the oral bioavailability and pharmacokinetic profile of a parent drug containing a carboxylic acid group.
Peptidomimetics and Conformational Studies
The rigid pyrrolidine ring of proline introduces a conformational constraint into peptide backbones. Studying peptides containing the Asp(OtBu)-Pro motif can provide insights into how this specific dipeptide influences the secondary structure and biological activity of larger peptides. This is particularly relevant in the design of peptidomimetics that mimic the structure of protein loops or turns.
Safety and Handling
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General Handling: Handle in accordance with good industrial hygiene and safety practices.[2]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Inhalation: Avoid breathing dust. Ensure adequate ventilation.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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Stability: The compound is expected to be stable under normal storage conditions. The tert-butyl ester is susceptible to cleavage under strong acidic conditions.
Conclusion
t-Butyl-L-aspartyl-L-proline is a valuable dipeptide derivative with significant potential in peptide chemistry and drug development. Its key feature, the tert-butyl ester on the aspartate side chain, provides a means for orthogonal protection in peptide synthesis and can be utilized in prodrug design to enhance pharmacokinetic properties. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is crucial for its effective application in the laboratory. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of innovation in the field.
References
- t-Butyl-L-aspartyl-L-proline. AstaTech Inc. [URL: https://www.astatechinc.com/products/t-butyl-l-aspartyl-l-proline-64642-65-5]
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [URL: https://www.
- L-Proline tert-butyl ester. Chem-Impex. [URL: https://www.chemimpex.com/products/l-proline-tert-butyl-ester]
- Synthesis of L-proline, t-butyl ester. PrepChem. [URL: https://www.prepchem.com/synthesis-of-l-proline-t-butyl-ester]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [URL: https://ijsra.net/index.php/ijsra/article/view/1431]
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01498a032]
- L-Proline tert-butyl ester hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=L19489]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-11.html]
- Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- SAFETY DATA SHEET - L-proline. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/mm/1.07430]
